molecular formula C11H11F3O2 B7845690 2-[4-(Trifluoromethyl)phenyl]butanoic acid

2-[4-(Trifluoromethyl)phenyl]butanoic acid

Cat. No.: B7845690
M. Wt: 232.20 g/mol
InChI Key: DUSMGIYCIDZIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethyl)phenyl]butanoic acid is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biotransformation Studies : 2-[4-(Trifluoromethyl)phenyl]butanoic acid and its related compounds have been studied for their biotransformation properties in different species. For example, the related compound 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029) showed varying metabolic pathways in different species, including humans, baboons, pigs, cats, dogs, rabbits, hens, and rodents. This illustrates the compound's distinct biotransformation profiles across species, which could be crucial for understanding its pharmacokinetics and environmental impact (Pottier, Busigny, & Raynaud, 1978).

  • Chemical Synthesis and Modifications : The compound has been utilized in the synthesis of various chemical structures. For instance, it was used in the development of novel N- and S-mustards as potential pro-drugs activated by bioreductive processes (Mann & Shervington, 1991). Another study involved the creation of an efficient protocol for synthesizing 4-trifluoromethyl-2(1H)-quinolinones, demonstrating the compound's versatility in organic synthesis (Marull, Lefebvre, & Schlosser, 2004).

  • Application in Liquid Crystal Development : A novel ferroelectric liquid crystal incorporating a trifluoromethyl group was synthesized using optically active 4,4,4-trifluoro3-(4-methoxyphenyl)butanoic acid. This illustrates the potential application of this compound derivatives in advanced material science (Aoki & Nohira, 1997).

  • Role in Drug Metabolism : Understanding the metabolism of drugs like chlorambucil, which has a structure related to this compound, is crucial for developing effective cancer treatments. A study on chlorambucil metabolism by rat liver microsomal glutathione S-transferase sheds light on the potential role of similar compounds in biotransformation and drug resistance mechanisms (Zhang, Ye, & Lou, 2004).

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-9(10(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6,9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSMGIYCIDZIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Trifluoromethyl)phenyl]butanoic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Trifluoromethyl)phenyl]butanoic acid
Reactant of Route 3
Reactant of Route 3
2-[4-(Trifluoromethyl)phenyl]butanoic acid
Reactant of Route 4
Reactant of Route 4
2-[4-(Trifluoromethyl)phenyl]butanoic acid
Reactant of Route 5
Reactant of Route 5
2-[4-(Trifluoromethyl)phenyl]butanoic acid
Reactant of Route 6
2-[4-(Trifluoromethyl)phenyl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.